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Compound of Interest

Compound Name: 5-Bromo-2-propyl-2H-indazole

Cat. No.: B597009 Get Quote

Disclaimer: This guide provides a comparative analysis of the biological activities of various 2H-

indazole analogs based on available scientific literature. Direct experimental data for 5-Bromo-
2-propyl-2H-indazole was not found during the literature search. The information presented

herein is based on structurally related 2H-indazole derivatives and is intended to serve as a

reference for researchers, scientists, and drug development professionals.

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities. This guide summarizes key findings on the

antiprotozoal, anti-inflammatory, and cannabinoid receptor modulating activities of various 2H-

indazole analogs, providing a framework for understanding their structure-activity relationships

(SAR).

Data Presentation
Antiprotozoal Activity of 2-Phenyl-2H-Indazole Analogs
A series of 2-phenyl-2H-indazole derivatives have been evaluated for their in vitro activity

against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The half-

maximal inhibitory concentration (IC50) values are summarized in the table below. The results

indicate that electron-withdrawing substituents on the 2-phenyl ring generally enhance

antiprotozoal activity.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b597009?utm_src=pdf-interest
https://www.benchchem.com/product/b597009?utm_src=pdf-body
https://www.benchchem.com/product/b597009?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8068258/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound R
IC50 (µM) vs.
E. histolytica

IC50 (µM) vs.
G. intestinalis

IC50 (µM) vs. T.
vaginalis

1 H 0.120 0.250 0.350

2 4-Cl < 0.050 0.080 0.150

3 3-Cl 0.090 0.180 0.190

4 2-Cl 0.060 < 0.050 0.070

5 4-COOCH3 0.070 0.090 0.120

6 3-COOCH3 < 0.050 0.060 < 0.070

7 2-COOCH3 < 0.050 < 0.050 0.080

8 4-CF3 0.080 0.050 0.110

9 3-CF3 0.060 0.050 < 0.070

10 2-CF3 < 0.050 < 0.050 0.090

Metronidazole - 1.800 2.500 0.800

Anti-inflammatory Activity: COX-2 Inhibition by 2-
Phenyl-2H-Indazole Analogs
Selected 2-phenyl-2H-indazole derivatives have been assessed for their ability to inhibit

cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Compound R
% Inhibition of COX-2 (at
10 µM)

1 H 15.2

2 4-Cl 25.8

5 4-COOCH3 30.1

Celecoxib - 95.0
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Cannabinoid Receptor Activity of 2-Alkyl-2H-Indazole
Analogs
Certain 2-alkyl-2H-indazole derivatives have been identified as regioisomers of synthetic

cannabinoids and evaluated for their activity at cannabinoid receptors CB1 and CB2. The half-

maximal effective concentration (EC50) values indicate their potency as agonists.

Compound R (at N2) R' (at C3) CB1 EC50 (nM) CB2 EC50 (nM)

AB-CHMINACA

2-isomer
cyclohexylmethyl L-valinamide >10,000 2,860

AB-FUBINACA

2-isomer
4-fluorobenzyl L-valinamide 3,880 1,360

AB-PINACA 2-

isomer
n-pentyl L-valinamide 4,210 1,060

5F-AB-PINACA

2-isomer
5-fluoropentyl L-valinamide 1,670 560

Experimental Protocols
In Vitro Antiprotozoal Assay

Organisms: Trophozoites of Entamoeba histolytica (HM1:IMSS), Giardia intestinalis (C6),

and Trichomonas vaginalis (GT9) were used.

Culture Conditions: Organisms were cultured in their respective standard media at 37°C.

Assay Procedure:

Varying concentrations of the test compounds were added to microtiter plates containing a

suspension of the trophozoites.

The plates were incubated for 48 hours at 37°C.

The viability of the trophozoites was determined using a resazurin-based colorimetric

assay.
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The fluorescence was measured, and the IC50 values were calculated by fitting the dose-

response curves.[1]

COX-2 Inhibition Assay
Enzyme: Human recombinant COX-2.

Assay Principle: The assay measures the peroxidase activity of COX-2, which is coupled to

the oxidation of a chromogenic substrate.

Procedure:

The test compounds were pre-incubated with the COX-2 enzyme.

Arachidonic acid (the substrate) was added to initiate the reaction.

The rate of color development was monitored spectrophotometrically.

The percentage of inhibition was calculated by comparing the reaction rates in the

presence and absence of the test compounds.

Cannabinoid Receptor Activation Assay
Cell Line: HEK-293 cells stably expressing human CB1 or CB2 receptors and a cyclic AMP-

responsive element (CRE)-luciferase reporter gene.

Principle: Activation of the G-protein coupled CB receptors leads to a decrease in

intracellular cAMP levels, which is measured by a change in luciferase expression.

Procedure:

Cells were plated in 96-well plates and incubated overnight.

Test compounds were added to the cells in the presence of forskolin (to stimulate cAMP

production).

After a 6-hour incubation, the luciferase substrate was added.
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Luminescence was measured, and EC50 values were determined from the dose-response

curves.

Mandatory Visualization
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Caption: General workflow for in vitro biological activity screening.
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Caption: Simplified COX-2 inflammatory signaling pathway.
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Caption: Simplified CB1 receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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